
2-(3-Amino-2,4,6-triiodophenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Amino-2,4,6-triiodophenyl)propanoic acid is an organic compound with the molecular formula C9H8I3NO2. This compound is characterized by the presence of three iodine atoms attached to a benzene ring, an amino group, and a propanoic acid moiety. It is known for its applications in various scientific fields, including chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-2,4,6-triiodophenyl)propanoic acid typically involves the iodination of a phenylpropanoic acid derivative. The process begins with the nitration of a phenylpropanoic acid, followed by reduction to introduce the amino group. Subsequent iodination using iodine and an oxidizing agent, such as iodic acid, results in the formation of the triiodinated product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Amino-2,4,6-triiodophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form deiodinated products.
Substitution: The iodine atoms can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine or bromine.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Deiodinated products.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
2-(3-Amino-2,4,6-triiodophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in the study of iodine metabolism and thyroid function.
Medicine: Utilized as a contrast agent in imaging techniques such as X-ray and CT scans.
Industry: Applied in the production of radiopaque materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(3-Amino-2,4,6-triiodophenyl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The iodine atoms enhance the compound’s ability to absorb X-rays, making it effective as a contrast agent. Additionally, the amino group can participate in hydrogen bonding and electrostatic interactions, influencing its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Aminophenyl)propanoic acid: Lacks iodine atoms, resulting in different chemical and biological properties.
2-Amino-3-(4-hydroxy-3-iodophenyl)propanoic acid: Contains fewer iodine atoms, affecting its radiopacity and reactivity.
Uniqueness
2-(3-Amino-2,4,6-triiodophenyl)propanoic acid is unique due to its high iodine content, which imparts significant radiopacity. This makes it particularly valuable in medical imaging applications where high contrast is required .
Propriétés
Numéro CAS |
21762-12-9 |
|---|---|
Formule moléculaire |
C9H8I3NO2 |
Poids moléculaire |
542.88 g/mol |
Nom IUPAC |
2-(3-amino-2,4,6-triiodophenyl)propanoic acid |
InChI |
InChI=1S/C9H8I3NO2/c1-3(9(14)15)6-4(10)2-5(11)8(13)7(6)12/h2-3H,13H2,1H3,(H,14,15) |
Clé InChI |
ZSBOXQIYDXCBKN-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(C(=C(C=C1I)I)N)I)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


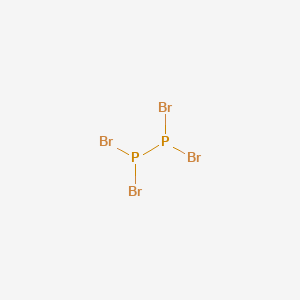
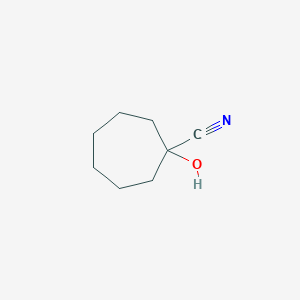
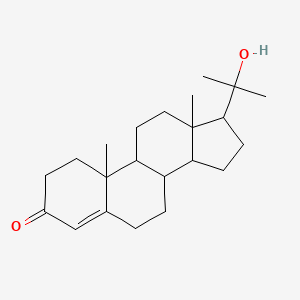

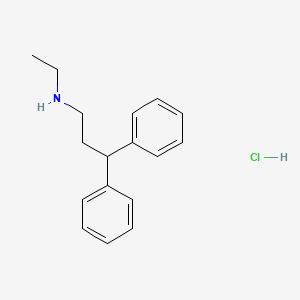
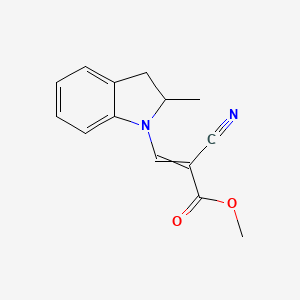
![Naphtho[2,3-f]quinoxaline-7,12-dione, 1,2,3,4-tetrahydro-](/img/structure/B14708531.png)
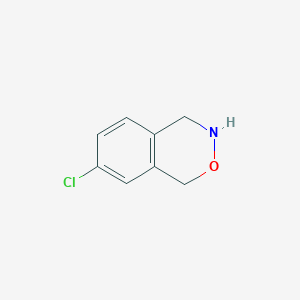
![{[4-Nitro-3-(trifluoromethyl)phenyl]imino}diethane-2,1-diyl dimethanesulfonate](/img/structure/B14708538.png)
![dimethyl (1S,2S)-spiro[2.6]nona-4,6,8-triene-1,2-dicarboxylate](/img/structure/B14708560.png)
![2-[Butanoyl(4-chlorophenyl)amino]ethyl butanoate](/img/structure/B14708565.png)
![Hexanamide, N-[(phenylamino)thioxomethyl]-](/img/structure/B14708581.png)


